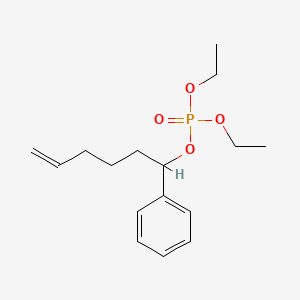
Diethyl 1-phenylhex-5-EN-1-YL phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 1-phenylhex-5-EN-1-YL phosphate: is an organic compound with the molecular formula C16H25O4P It is characterized by the presence of a phosphate group attached to a phenyl-substituted hexene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-phenylhex-5-EN-1-YL phosphate typically involves the reaction of diethyl phosphorochloridate with 1-phenylhex-5-ene-1-ol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5CH2CH2CH2CH2CH=CH2+(C2H5O)2PCl→(C2H5O)2P(O)CH2CH2CH2CH2CH=CH2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 1-phenylhex-5-EN-1-YL phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The phenyl and hexene groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction could produce diethyl 1-phenylhex-5-EN-1-YL phosphite.
Aplicaciones Científicas De Investigación
Diethyl 1-phenylhex-5-EN-1-YL phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphate metabolism.
Industry: It is used in the manufacture of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of diethyl 1-phenylhex-5-EN-1-YL phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenyl and hexene groups may interact with hydrophobic regions of proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phenyl phosphate: Lacks the hexene chain, making it less hydrophobic.
Diethyl 1-phenylhexyl phosphate: Saturated version of the compound, with different reactivity.
Diethyl 1-phenylhex-5-YN-1-YL phosphate: Contains a triple bond, leading to different chemical properties.
Uniqueness
Diethyl 1-phenylhex-5-EN-1-YL phosphate is unique due to the presence of both a phenyl group and an unsaturated hexene chain. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Propiedades
Número CAS |
138971-29-6 |
|---|---|
Fórmula molecular |
C16H25O4P |
Peso molecular |
312.34 g/mol |
Nombre IUPAC |
diethyl 1-phenylhex-5-enyl phosphate |
InChI |
InChI=1S/C16H25O4P/c1-4-7-9-14-16(15-12-10-8-11-13-15)20-21(17,18-5-2)19-6-3/h4,8,10-13,16H,1,5-7,9,14H2,2-3H3 |
Clave InChI |
AIBOQNUVSJVVPW-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OC(CCCC=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















